molecular formula C14H15NO B1313916 2-(3,5-Dimethylphenoxy)aniline CAS No. 60287-71-0

2-(3,5-Dimethylphenoxy)aniline

Cat. No.: B1313916
CAS No.: 60287-71-0
M. Wt: 213.27 g/mol
InChI Key: MLIUMXPVBZUZAF-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO. It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an aniline group at the 2 position. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)aniline typically involves the nucleophilic aromatic substitution of 3,5-dimethylphenol with 2-chloroaniline. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the palladium-catalyzed amination of 3,5-dimethylphenol with 2-bromoaniline under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylphenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)aniline
  • 2-(3,4-Dimethylphenoxy)aniline
  • 2-(3,5-Dimethoxyphenoxy)aniline

Uniqueness

2-(3,5-Dimethylphenoxy)aniline is unique due to the specific positioning of the methyl groups on the phenoxy ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)16-14-6-4-3-5-13(14)15/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIUMXPVBZUZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298037
Record name 2-(3,5-Dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60287-71-0
Record name 2-(3,5-Dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60287-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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